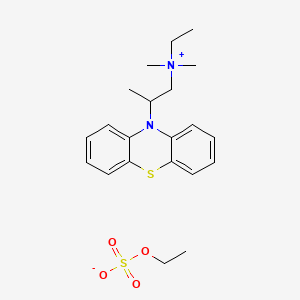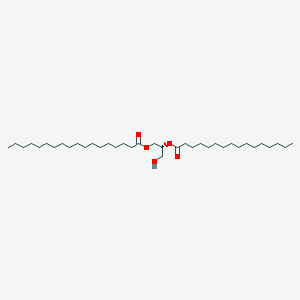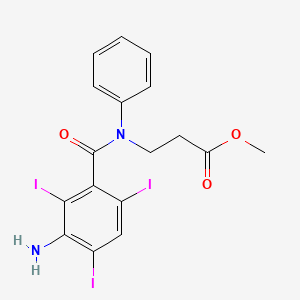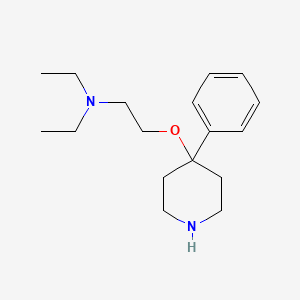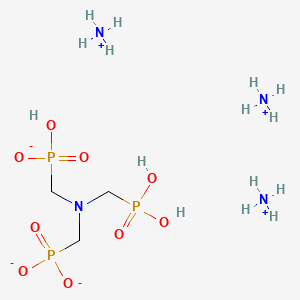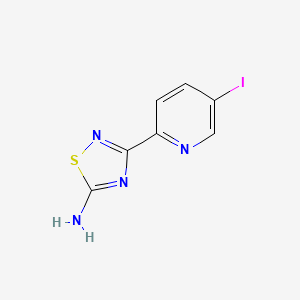
3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains iodine, pyridine, and thiadiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 5-iodo-2-aminopyridine with thiocarbonyl compounds under specific conditions. One common method includes the use of thiosemicarbazide and an oxidizing agent to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the thiadiazole ring.
Coupling Products: Larger heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is studied for its potential therapeutic applications. Its derivatives may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The iodine and thiadiazole moieties may bind to active sites of enzymes or receptors, inhibiting their function. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(5-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(5-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H5IN4S |
|---|---|
Poids moléculaire |
304.11 g/mol |
Nom IUPAC |
3-(5-iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C7H5IN4S/c8-4-1-2-5(10-3-4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12) |
Clé InChI |
WPSASWQIPGIXFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1I)C2=NSC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


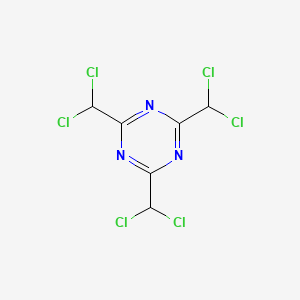
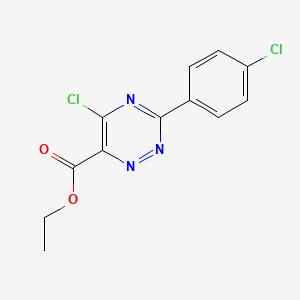
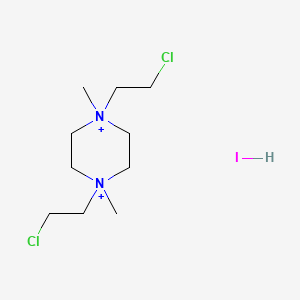
![(E)-[4-(trifluoromethoxy)phenyl]methylidenehydrazine](/img/structure/B13755047.png)
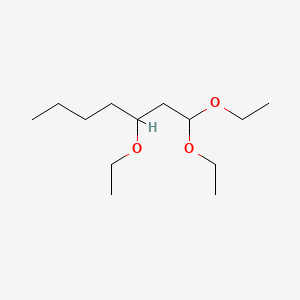
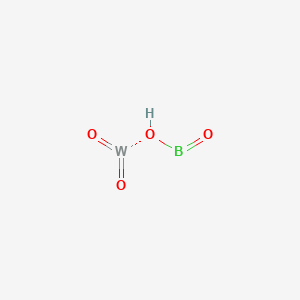
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
